Chloroformamidine hydrochloride

Description

Overview and Significance in Chemical Sciences

Chloroformamidine (B3279071) hydrochloride, with the CAS number 29671-92-9, is a white crystalline powder. chemicalbook.comguidechem.com It is recognized for its utility as a versatile building block in organic synthesis. chemimpex.com The compound's structure, featuring both chloro and amidine functionalities, allows for the introduction of these groups into various molecules, making it a valuable tool for synthetic chemists. guidechem.com

Its primary significance lies in its role as a key intermediate for producing a range of bioactive molecules, including those for pharmaceuticals and agrochemicals. chemimpex.comalzchem.com In medicinal chemistry, it is instrumental in developing new therapeutic agents. chemimpex.com Researchers utilize chloroformamidine hydrochloride for the synthesis of complex organic compounds and specialized reagents. chemimpex.com A notable application is in the synthesis of guanidines, where it provides an efficient pathway for the guanylation of aromatic amines, including those that are electron-deficient. chemicalbook.com

The compound is soluble in water and stable under recommended storage conditions. guidechem.comaksci.com Its well-defined chemical properties make it a reliable reagent in various chemical transformations. aksci.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | CH₄Cl₂N₂ | chemicalbook.comguidechem.com |

| Molecular Weight | 114.96 g/mol | chemicalbook.comalzchem.com |

| Appearance | White to very pale yellow crystalline powder | chemicalbook.comaksci.com |

| Melting Point | 170-192 °C | chemimpex.comaksci.commatrixscientific.com |

| Solubility | Soluble in water | guidechem.com |

| CAS Number | 29671-92-9 | chemimpex.comchemicalbook.com |

Historical Context of Research on this compound

Historically, the preparation of this compound involved the reaction of free cyanamide (B42294) with hydrogen chloride. google.com A notable development in its synthesis was detailed in a 1955 patent, which described a method of producing halo-formamidine salts, including this compound, by treating lime nitrogen with hydrochloric or hydrobromic acid. google.com This process involved adding comminuted lime nitrogen to the acid, followed by the separation of solid carbonaceous matter to yield a solution of the desired product. google.com The patent highlighted that the resulting this compound was a stable, well-crystallized substance that could be easily converted to cyanamide. google.com This historical method provided a foundation for the production of this important chemical intermediate.

Current Research Landscape and Future Directions

The research landscape for this compound continues to expand into new and innovative areas. guidechem.com While it remains a crucial reagent for synthesizing heterocyclic compounds and other bioactive molecules for pharmaceuticals and agrochemicals, its applications in materials science are gaining significant attention. chemimpex.comalzchem.com

A prominent area of current research is its use in perovskite solar cells (PSCs). A 2023 study demonstrated that this compound can function as an interfacial molecular linker to modify the properties of electron transport layers (ETLs). chemicalbook.comrsc.org In this application, it helps to passivate defects and improve the energetic alignment between the layers of the solar cell. rsc.org This modification led to a power conversion efficiency of 23.47% and enhanced the thermal and moisture stability of the devices. rsc.org

Beyond materials science, ongoing research explores its potential as a catalyst and its utility in biochemical studies related to enzyme inhibition and protein interactions. chemimpex.comguidechem.com Future research is anticipated to further investigate its applications in developing novel materials, such as polymers with unique industrial properties, and its role in analytical chemistry. chemimpex.comguidechem.com The compound's versatility ensures it will remain a subject of interest for researchers across various scientific disciplines. guidechem.com

Table 2: Summary of Key Research Findings

| Research Area | Key Finding | Year | Source(s) |

|---|---|---|---|

| Guanidine (B92328) Synthesis | Provides a clean and efficient method for the guanylation of electron-deficient aromatic amines. | 2015 | chemicalbook.com |

| Perovskite Solar Cells | Acts as a molecular linker at the ETL/perovskite interface, improving efficiency to 23.47% and enhancing stability. | 2023 | rsc.org |

| Heterocyclic Synthesis | Used as a reagent in the synthesis of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine analogues as immunosuppressive agents. | 2011 | |

| Agrochemical Synthesis | Serves as an intermediate in the formulation of agrochemicals, such as herbicides and fungicides. | N/A | chemimpex.com |

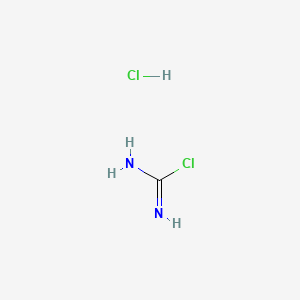

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

carbamimidoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClN2.ClH/c2-1(3)4;/h(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQFHOLPJJETAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183834 | |

| Record name | Chloroformamidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-92-9 | |

| Record name | Chloroformamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29671-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroformamidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29671-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroformamidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroformamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFORMAMIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H567T85SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chloroformamidine Hydrochloride and Its Derivatives

Classical and Established Synthesis Routes for Chloroformamidine (B3279071) Hydrochloride

The foundational methods for producing chloroformamidine hydrochloride have been known for a considerable time, relying on readily available chemical precursors. These routes are characterized by their directness, though they possess certain limitations that prompted the development of alternative procedures.

One of the earliest and most direct laboratory methods for preparing this compound involves the reaction of free cyanamide (B42294) with hydrogen chloride. google.comalzchem.com This process, while straightforward in principle, was historically hampered by the challenges associated with preparing and handling free cyanamide, which is unstable and prone to polymerization or hydrolysis. google.com Due to these difficulties, this compound remained largely a laboratory curiosity for many years, despite its potential as a stable, crystalline substance. google.comalzchem.com

A significant advancement, particularly for larger-scale production, was the development of a method to produce chloroformamidine salts directly from lime nitrogen (calcium cyanamide). google.com This process involves treating comminuted, granular lime nitrogen with hydrochloric acid. The reaction mixture is stirred for several hours until the lime nitrogen granules disintegrate. Subsequently, the solid carbonaceous matter is removed by filtration, yielding a clear solution with a high concentration of this compound. google.com

This discovery was unexpected due to the pronounced instability of cyanamide, the primary constituent of lime nitrogen. The ability to prepare the haloformamidine salt directly without significant polymerization or hydrolysis of the cyanamide was a notable development. google.com The product can be crystallized from the solution by cooling and isolated by filtration. google.com

Table 1: Comparison of Classical Synthesis Routes

| Feature | Synthesis from Cyanamide/HCl | Synthesis from Lime Nitrogen/HCl |

| Primary Reactants | Free Cyanamide, Hydrogen Chloride | Lime Nitrogen (Calcium Cyanamide), Hydrochloric Acid |

| Key Advantage | Direct chemical reaction | Utilizes inexpensive, readily available industrial material |

| Primary Challenge | Instability and difficulty in preparing free cyanamide google.com | Management of solid byproducts (carbon residue) google.com |

| Scale | Primarily laboratory scale google.com | Adaptable to commercial-scale operation google.com |

Advanced Synthetic Approaches to this compound Derivatives

Research into the reactivity of chloroformamidine and related structures has led to the development of synthetic methods for a variety of its derivatives. These approaches enable the construction of more complex molecules with specific functional groups.

A systematic method for the synthesis of N-acyl chloroformamidines involves the reaction of carbodiimides with acid chlorides. researchgate.net This approach provides a versatile route to a range of N-acyl substituted chloroformamidines. The structure of these products has been confirmed through techniques such as X-ray diffraction. These N-acyl chloroformamidines have demonstrated utility as building blocks for constructing other N-containing compounds, as they are effective acceptors for nucleophilic attack. researchgate.net

Chloroformamidine nitrate (B79036) can be readily prepared from a solution of this compound. The process involves the addition of nitric acid to the hydrochloride solution, which causes the nitrate salt to precipitate as a well-crystallized, colorless product. google.com The optimal quantity of nitric acid required depends on the concentration of the this compound solution and the amount of hydrochloric acid present. Under appropriate conditions, yields of 70% of the theoretical maximum can be achieved. The resulting chloroformamidine nitrate is very soluble in water but sparingly soluble in dilute nitric acid. google.com

Table 2: Synthesis of Chloroformamidine Derivatives

| Derivative | Precursors | Key Reaction Details | Reported Yield |

| N-Acyl Chloroformamidines | Carbodiimides, Acid Chlorides | Systematic synthesis via reaction of the two precursors. researchgate.net | Not specified |

| Chloroformamidine Nitrate | This compound, Nitric Acid | Precipitation from aqueous solution by addition of nitric acid. google.com | Up to 70% google.com |

Methodological Innovations in this compound Synthesis

While the classical methods for synthesizing the parent this compound have been well-established for industrial use, publicly available literature on recent, groundbreaking methodological innovations for its direct synthesis is limited. The focus of modern synthetic chemistry has often been on the novel applications and synthesis of its derivatives.

An example of methodological innovation within the broader class of chloroformamidine compounds is the synthesis of C-chloro-N,N,N'-trimethylformamidine hydrochloride. This is achieved by adding an S-alkyl-N,N,N'-trimethylisothiourea (such as the S-methyl or S-ethyl variant) to an agitated solution of chlorine in carbon tetrachloride at a temperature below 5°C. alzchem.com This reaction, which must be conducted in the absence of water, results in the immediate precipitation of the product as pale yellow crystals. This specific route highlights a departure from the cyanamide-based methods and showcases a targeted approach to creating substituted chloroformamidine salts. alzchem.com

Optimized Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a crucial aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and by-product formation. For the synthesis of this compound and its derivatives, various parameters such as solvent, temperature, and catalyst have been investigated.

One of the primary methods for synthesizing this compound is the reaction of cyanamide with hydrogen chloride. While specific optimization studies for this direct reaction are not extensively detailed in publicly available literature, research on the use of this compound as a reagent for the synthesis of guanidines provides insights into relevant reaction conditions. For instance, in the synthesis of guanidines from electron-deficient aromatic amines using this compound, dimethyl sulfone has been used as a solvent, which can enhance reaction rates and product yields. researchgate.net

In a general study on the optimization of reaction conditions for the formation of N-aryl quinazolinones, acetonitrile (B52724) was found to be the most effective solvent, leading to the best product yields compared to dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). The reaction demonstrated a significant dependence on temperature, with reflux temperature in acetonitrile providing a good yield, which decreased as the temperature was lowered. This suggests that for similar reactions involving chloroformamidine derivatives, a systematic study of solvent and temperature is essential for optimization.

To illustrate the typical parameters investigated in such optimization studies, the following interactive data table presents hypothetical data for the synthesis of a generic derivative, highlighting the impact of different conditions on yield and purity.

Table 1: Illustrative Optimization of Reaction Conditions for a Chloroformamidine Derivative Note: This data is representative and not from a specific study on this compound.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Acetonitrile | 80 | 4 | 85 | 98 |

| 2 | Acetonitrile | 60 | 4 | 70 | 95 |

| 3 | Acetonitrile | 100 | 2 | 82 | 97 |

| 4 | DMF | 80 | 4 | 65 | 90 |

| 5 | THF | 80 | 4 | 50 | 88 |

| 6 | Acetonitrile | 80 | 2 | 78 | 98 |

| 7 | Acetonitrile | 80 | 6 | 86 | 98 |

The data in Table 1 illustrates a common trend where acetonitrile often provides superior results in terms of yield and purity. It also shows that there is an optimal temperature and reaction time that maximizes the desired outcome.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to create more environmentally benign processes. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. While specific research on green chemistry applications for the direct synthesis of this compound is limited, general green strategies for the synthesis of amidines and related compounds can be considered.

Solvent-Free and Water-Based Syntheses: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown the feasibility of solvent-free reactions for the synthesis of various organic compounds, often leading to higher efficiency and easier product isolation. alzchem.com Water, being a non-toxic and readily available solvent, is also an attractive medium for organic reactions, although the solubility of reactants can be a challenge. cymitquimica.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and often improving yields. chemimpex.comtoref-standards.com This technique provides rapid and uniform heating, which can lead to cleaner reactions with fewer side products. chemimpex.comtoref-standards.com For instance, the synthesis of N-sulfonyl formamidines has been achieved efficiently under catalyst-free and solvent-free conditions, showcasing a green approach to amidine synthesis. mdpi.com

Catalysis: The use of catalysts, particularly recyclable nanocatalysts, aligns with green chemistry principles by enabling reactions to proceed under milder conditions and reducing the generation of stoichiometric waste. tcichemicals.com For example, the synthesis of N-sulfonyl amidines has been reported using transition-metal-free and catalyst-free conditions, highlighting a move towards more sustainable catalytic systems. chemimpex.com

The following interactive data table provides a hypothetical comparison of a conventional synthesis method with potential green chemistry alternatives for the synthesis of a chloroformamidine derivative.

Table 2: Illustrative Comparison of Synthetic Methods for a Chloroformamidine Derivative Note: This data is representative and not from a specific study on this compound.

| Method | Solvent | Energy Source | Reaction Time | Yield (%) | E-Factor* |

| Conventional | Toluene | Oil Bath | 12 h | 75 | 15 |

| Microwave | None (Solvent-Free) | Microwave | 15 min | 88 | 5 |

| Aqueous | Water | Reflux | 8 h | 65 | 8 |

| Nanocatalyst | Ethanol | Stirring | 6 h | 82 | 10 |

*E-Factor (Environmental Factor) = Total Waste (kg) / Product (kg). A lower E-Factor indicates a greener process.

This illustrative table demonstrates the potential benefits of green chemistry approaches, such as significantly reduced reaction times and lower environmental impact as indicated by the E-Factor.

While dedicated research on the green synthesis of this compound is not widely documented, the principles and techniques successfully applied to related compounds provide a strong foundation for developing more sustainable synthetic routes for this important chemical intermediate.

Reaction Mechanisms and Chemical Transformations Involving Chloroformamidine Hydrochloride

Role as a Reagent in Organic Synthesis

Chloroformamidine (B3279071) hydrochloride is primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals. alzchem.comchemimpex.com Its reactivity allows for the efficient construction of complex molecules, and it is particularly valued for its ability to introduce the amidine functionality into a molecular framework. chemimpex.com Researchers leverage this reagent to facilitate reactions that lead to diverse chemical entities, thereby enhancing the efficiency of synthetic pathways toward new therapeutic agents and crop protection products. chemimpex.com The stability and well-defined reactivity profile of chloroformamidine hydrochloride make it a crucial tool for both academic research and industrial chemical processes. chemimpex.com

Mechanistic Investigations of Reactions with this compound

The chemical behavior of this compound is dominated by the electrophilic nature of its central carbon atom, making it susceptible to reactions with a variety of nucleophiles. This reactivity is the foundation for its use in constructing more complex molecular architectures.

The core of this compound's reactivity lies in the susceptibility of its central carbon to nucleophilic attack. The presence of the electronegative chlorine atom and the resonance-stabilizing nitrogen atoms renders this carbon electrophilic. Nucleophiles readily attack this center, leading to the formation of a tetrahedral intermediate. This initial addition is often the first step in a sequence leading to substitution or cyclization products. The chloride ion is an excellent leaving group, facilitating subsequent transformations that drive the formation of the desired products.

Cyclocondensation is a chemical process where multiple reactants combine to form a ring structure, and it is a hallmark of this compound's utility in synthetic organic chemistry. wisdomlib.org This reagent is extensively used in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. rsc.org

A key application is in the formation of fused heterocyclic systems. For instance, heating this compound with a suitable precursor at elevated temperatures can yield complex structures like thiazolo[5,4-d]pyrimidine (B3050601) analogs, which have been investigated as potential immunosuppressive agents.

Table 1: Example of Cyclocondensation Reaction

| Reactants | Conditions | Product | Yield | Reference |

|---|

The mechanism of these reactions often involves an initial nucleophilic attack by a heteroatom (like nitrogen or sulfur) from the reaction partner onto the chloroformamidine carbon, followed by the elimination of hydrogen chloride. A subsequent intramolecular cyclization, driven by the reaction of another nucleophilic center within the molecule, leads to the final heterocyclic ring system. This strategy has been applied to create a variety of ring structures, including pyrimidines, triazoles, and various fused systems like benzothiadiazepines and dithiadiazines, often starting with related amidine or imidoyl chloride precursors. rsc.orgresearchgate.netnih.gov The hydrochloride salt form is often crucial for these reactions to proceed efficiently. nih.gov

The stepwise nature of these cyclocondensations, sometimes involving the generation of intermediate N-amidinyliminium ions, allows for the controlled and often stereoselective construction of polycyclic guanidine (B92328) systems. nih.gov

In the synthesis of heterocyclic compounds using this compound, the formation of side products and impurities can occur. One common issue is the formation of constitutional isomers, where reactants combine in a different orientation than desired. researchgate.net For example, in the synthesis of thiazolo-s-triazoles, the formation of the isomeric thiazolo[2,3-c]-s-triazole can compete with the desired thiazolo[3,2-b]-s-triazole product. researchgate.net

Incomplete cyclization can also lead to impurities, where the linear intermediate formed after the initial condensation fails to close into the target ring structure. Furthermore, under harsh reaction conditions such as high heat, decomposition of the starting materials or the product may occur. The presence of multiple reactive sites in a substrate can also lead to competing reactions, reducing the yield of the desired heterocycle.

Exploration of Novel Reactivity Patterns

The exploration of new reactions involving this compound continues to expand its synthetic utility, particularly in the realm of organometallic chemistry.

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates, represents a powerful method for carbon-carbon bond formation. Drawing parallels with the well-established reactivity of acid chlorides, the mechanism is expected to proceed via nucleophilic acyl substitution. youtube.com

The reaction would initiate with the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbon of the chloroformamidine. youtube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion is expelled as a leaving group, resulting in a substituted amidine where the chlorine has been replaced by the organic group from the organometallic reagent. youtube.com

With highly reactive reagents like Grignards, a second addition can occur. The newly formed substituted amidine still contains a C=N double bond (an imine moiety), which can be attacked by a second equivalent of the Grignard reagent in a nucleophilic addition reaction. youtube.com To achieve a single substitution and isolate the substituted amidine product, less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), could be employed, as they are known to react with acid chlorides but not with the resulting ketone product, suggesting a similar selectivity might be possible with the amidine system. youtube.com

Formation of Chloroformamidine-N-carbonyl chloride (CCC) in Urea (B33335) Phosgenation

The reaction of urea with phosgene (B1210022) is a complex process that can lead to the formation of various intermediates en route to the production of isocyanates. While the direct, unambiguous isolation and characterization of Chloroformamidine-N-carbonyl chloride (CCC) from the phosgenation of unsubstituted urea is not extensively detailed in readily available literature, the formation of analogous structures from substituted ureas provides a strong basis for a proposed reaction pathway. Chloroformamidinium chlorides are recognized as key intermediates in certain isocyanate production processes. bme.hu

The proposed mechanism for the formation of CCC involves a series of sequential reactions with phosgene. Initially, urea, acting as a nucleophile, would attack a molecule of phosgene. This is followed by the elimination of hydrogen chloride, a common feature in phosgenation reactions. bme.hu

A critical intermediate in this pathway is the formation of a chloroformamidine salt. The reaction of 1,3-disubstituted ureas with phosgene is known to yield chloroformamidines. This chloroformamidine intermediate can then undergo a subsequent reaction with another molecule of phosgene to produce an N-chloroformyl derivative, which is structurally analogous to CCC. bme.hu

While this transformation is documented for substituted ureas, the direct application of this mechanism to unsubstituted urea remains a topic for further research to fully elucidate the specific reaction conditions and intermediates involved. The high reactivity of phosgene and the potential for multiple side reactions, such as the formation of biurets, complicates the isolation and characterization of transient intermediates like CCC. bme.hu

Table 1: Key Reactants and Intermediates in the Proposed Formation of CCC

| Compound Name | Molecular Formula | Role in Reaction |

| Urea | CH₄N₂O | Starting Material |

| Phosgene | COCl₂ | Reagent |

| This compound | CH₄Cl₂N₂·HCl | Proposed Intermediate |

| Chloroformamidine-N-carbonyl chloride (CCC) | C₂H₂Cl₂N₂O | Proposed Product |

Applications of Chloroformamidine Hydrochloride in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

Chloroformamidine (B3279071) hydrochloride provides a direct and efficient pathway for the annulation of a pyrimidine (B1678525) ring onto a pre-existing heterocyclic core, typically an ortho-amino ester or an ortho-amino carbonitrile. This strategy has been successfully employed for the synthesis of diverse fused pyrimidine systems, including those based on pyridine, thiophene (B33073), benzothiophene, pyrrole (B145914), and thiazole (B1198619) rings.

Pyrimidines and Fused Pyrimidine Systems

The fundamental reaction involves the cyclocondensation of chloroformamidine hydrochloride with a suitable precursor containing an amino group adjacent to an ester or nitrile function. This process leads to the formation of a 2,4-diaminopyrimidine (B92962) or a 2-amino-4-hydroxypyrimidine ring fused to the parent heterocycle.

The synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives, a scaffold of interest in medicinal chemistry, has been effectively achieved using this compound. A key method involves the thermal cyclocondensation of an appropriate aminopyridine precursor. For instance, the reaction of ethyl 3-amino-2-chloroisonicotinate with this compound in the presence of dimethyl sulfone at elevated temperatures leads to the formation of the corresponding 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol. chemicalbook.com This intermediate serves as a versatile platform for further functionalization to generate a library of substituted pyrido[3,4-d]pyrimidines. chemicalbook.com

Table 1: Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

| Ethyl 3-amino-2-chloroisonicotinate | 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol | This compound, dimethyl sulfone, 140 °C, 4 h | 93 | chemicalbook.com |

This compound is a cornerstone reagent for the synthesis of thienopyrimidine derivatives, which are known for a wide spectrum of biological activities. The common strategy involves the cyclization of 2-aminothiophene-3-carboxylate or 2-aminothiophene-3-carbonitrile (B183302) derivatives. These precursors are often synthesized via the well-known Gewald reaction. nih.gov

The annulation of the pyrimidine ring is typically achieved by heating the 2-aminothiophene derivative with this compound, often in a high-boiling solvent like dimethyl sulfone. nih.gov This approach provides access to 2-aminothieno[2,3-d]pyrimidines, which can be further modified at various positions. The versatility of this method allows for the introduction of diverse substituents on the thiophene ring, which are carried through to the final thienopyrimidine product. nih.gov

Table 2: Synthesis of Thienopyrimidine Derivatives

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

| Substituted 2-aminothiophene ester | 6-Substituted thieno[2,3-d]pyrimidine (B153573) ester | This compound, dimethyl sulfone | 33–48 | nih.gov |

The synthesis of benzo[b]thieno[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential, often utilizes a synthetic strategy that combines the Gewald reaction with a subsequent cyclization using this compound. The initial step involves the reaction of a cyclic ketone, such as cyclohexanone, with a cyano ester and elemental sulfur to produce a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. researchgate.net

This intermediate is then subjected to cyclocondensation with this compound. The reaction is typically carried out by heating the mixture in a high-boiling solvent like methyl sulfone. This process yields the corresponding 2-amino-5,6,7,8-tetrahydrobenzo nih.govgoogle.comthieno[2,3-d]pyrimidin-4(3H)-one. researchgate.net This product can then be further elaborated to a variety of substituted derivatives. researchgate.net

Table 3: Synthesis of Benzo[b]thieno[2,3-d]pyrimidines

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 2-Amino-5,6,7,8-tetrahydrobenzo nih.govgoogle.comthieno[2,3-d]pyrimidin-4(3H)-one | This compound, methyl sulfone, 140 °C, 4 h | 66 | researchgate.net |

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry. While various methods exist for its synthesis, the direct use of this compound for the pyrimidine ring annulation onto a preformed pyrrole is less commonly documented in readily available literature compared to reagents like formamidine (B1211174) or triethyl orthoformate. researchgate.net Many established routes to pyrrolo[2,3-d]pyrimidines involve the initial construction of the pyrimidine ring followed by the formation of the fused pyrrole ring. However, recent developments have shown that β-CF3-1,3-enynes can react with amidine hydrochlorides in a controllable defluorinative cyclization to produce the pyrrolo[2,3-d]pyrimidine framework, suggesting a potential, albeit specialized, pathway involving amidine precursors.

Thiazolo[5,4-d]pyrimidines are another important class of fused heterocycles with diverse biological applications. The construction of this scaffold can be achieved through the cyclization of suitably substituted aminothiazole precursors. While numerous synthetic strategies exist for this ring system, the direct application of this compound for the pyrimidine ring formation is not as extensively reported as for other heterocyclic systems. Often, the pyrimidine ring is constructed using other reagents, or the thiazole ring is formed onto a pre-existing pyrimidine. For instance, reacting 2-aminothiazole (B372263) derivatives with acyl chlorides can lead to the formation of thiazolo[5,4-d]pyrimidin-5,7-dihydroxy derivatives. chemicalbook.com

Isothiazole[4,3-d]pyrimidine Analogues

The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal chemistry, and the isothiazolo[4,3-d]pyrimidine (B8781686) scaffold is of significant interest. While direct synthetic protocols employing this compound for the specific construction of the isothiazole[4,3-d]pyrimidine ring system are not widely detailed in surveyed literature, the reagent's established role in forming pyrimidine rings makes it a conceptually viable precursor. For instance, the synthesis of related fused pyrimidines, such as thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, involves multi-step sequences that rely on the cyclization of functionalized thiazole precursors. mdpi.comresearchgate.net Research into isothiazolo[4,5-d] pyrimidine analogues of natural C-nucleosides has also been conducted, though these syntheses originate from different starting materials. scispace.com The fundamental reactivity of this compound allows it to react with suitably functionalized isothiazoles containing amino or other nucleophilic groups to construct the adjoined pyrimidine ring, a common strategy in heterocyclic chemistry.

Guanidines and Amidines

This compound and its derivatives are effective reagents for the synthesis of amidines and guanidines, functional groups that are crucial components of numerous biologically active molecules. The guanidinium (B1211019) group, in particular, is found in the amino acid arginine and is key to the function of many enzymes and receptors. researchgate.net

The synthesis of N-acyl amidines can be achieved through the reaction of N-acyl chloroformamidines with various nucleophiles. researchgate.net N-acyl chloroformamidines, systematically prepared from carbodiimides and acid chlorides, exhibit a strong capability to accept nucleophilic attack, enabling the construction of these useful nitrogen-containing compounds. researchgate.net

The reaction of this compound with primary or secondary amines provides a direct pathway to N,N'-substituted or N,N',N''-trisubstituted guanidines. This transformation proceeds via nucleophilic attack of the amine on the electrophilic carbon of the chloroformamidine, followed by the elimination of hydrogen chloride. While many modern guanidinylation methods exist to handle complex substrates, this fundamental reaction remains a straightforward approach to accessing the guanidine (B92328) core structure. organic-chemistry.orgnih.gov

Ureas and Thioureas

N-acyl derivatives of chloroformamidine serve as excellent precursors for N-acyl-substituted ureas and thioureas. Research has shown that the reactivity of N-acyl chloroformamidines with 1,3-dimethylurea (B165225) and 1,3-dimethylthiourea leads to the efficient formation of the corresponding N-acyl-substituted products. researchgate.net This method highlights the utility of activated chloroformamidine derivatives as building blocks for creating more complex structures containing the urea (B33335) or thiourea (B124793) moiety, which are themselves important pharmacophores in drug discovery.

Table 1: Synthesis of N-Acyl-Substituted Compounds

| Nucleophile | Resulting Product Class |

|---|---|

| 1,3-Dimethylurea | N-Acyl-substituted Urea |

| 1,3-Dimethylthiourea | N-Acyl-substituted Thiourea |

| Diethyl Malonate | N-Acyl-substituted 1,1-Diaminoethylene |

1,1-Diaminoethylenes

The synthesis of N-acyl-substituted 1,1-diaminoethylenes, also known as ketene (B1206846) aminals, is another valuable application of chloroformamidine chemistry. These compounds are useful intermediates in organic synthesis. The reaction of N-acyl chloroformamidines with carbon-based nucleophiles, such as diethyl malonate, provides a unique and effective protocol for constructing these N-acyl-substituted 1,1-diaminoethylenes. researchgate.net This reaction demonstrates the versatility of N-acyl chloroformamidines in forming not only C-N bonds but also C-C bonds to yield functionalized products. researchgate.net

Puroiolamidines

Information regarding the synthesis of the specific chemical class "Puroiolamidines" using this compound is not available in the reviewed scientific literature. This suggests it may be a highly specialized or niche class of compounds not widely reported in public domain research.

Intermediate in Pharmaceutical and Agrochemical Development

This compound is a key intermediate in the synthesis of a wide range of products for the pharmaceutical and agrochemical industries. Its versatility allows it to be a starting point for creating diverse molecular scaffolds. In the agrochemical sector, it serves as a precursor for herbicides and fungicides. nih.gov In pharmaceutical development, it is an essential building block for drugs targeting various diseases, including infectious diseases. The compound's ability to introduce amine functionalities efficiently makes it invaluable in the synthesis of complex organic molecules for medicinal chemistry.

Precursor for Bioactive Molecules

The true value of this compound lies in its role as a precursor to bioactive molecules. Its unique structure facilitates reactions that lead to a diverse array of chemical entities, which can be screened for biological activity. For example, derivatives of pyridopyrimidinone, which show cytotoxic activity against cancer cell lines, can be synthesized using multi-step procedures where the core heterocyclic structure is built up from simpler precursors. nih.gov Similarly, the synthesis of pyrimidine amine-containing isothiazole (B42339) coumarins, which have been investigated for their fungicidal properties, demonstrates the modular approach enabled by such building blocks. nih.gov By providing a reliable route to key functional groups and heterocyclic cores, this compound enables the exploration of new therapeutic agents and streamlines synthetic pathways in medicinal chemistry research. researchgate.net

Role in Enzyme Inhibitor Synthesis

This compound is an important intermediate in the synthesis of heterocyclic compounds, some of which are investigated as potential enzyme inhibitors. One notable example is its use in creating thieno[2,3-d]pyrimidine scaffolds. These structures are of interest in medicinal chemistry as they can be modified to target various enzymes. For instance, thymidylate synthase (TS) is a critical enzyme for DNA synthesis and a well-established target in cancer chemotherapy. nih.govnih.gov The development of novel TS inhibitors is an ongoing area of research. nih.govnih.govdocumentsdelivered.comnih.gov

The synthesis of thieno[2,3-d]pyrimidine analogues often involves the reaction of a 2-aminothiophene derivative with this compound. This reaction leads to the formation of the fused pyrimidine ring, which is a core component of many biologically active molecules. While direct synthesis of a specific, marketed enzyme inhibitor using this exact step is not prominently documented in the available literature, the creation of the underlying thieno[2,3-d]pyrimidine ring system is a crucial step in the development of such compounds. acs.org The versatility of this synthesis allows for further chemical modifications to optimize the molecule's interaction with the target enzyme's binding site.

Development of Immunosuppressive Agents

A significant application of this compound is in the synthesis of novel immunosuppressive agents. Research into preventing graft rejection after organ transplantation has led to the discovery of potent thiazolo[5,4-d]pyrimidine (B3050601) and thieno[2,3-d]pyrimidine analogues. nih.govdocumentsdelivered.comacs.org One study details the synthesis of a thieno[2,3-d]pyrimidine derivative, a key intermediate for a new class of immunosuppressive drugs. acs.org

In this synthetic pathway, 2-(4-fluorophenyl)acetaldehyde (B156033) is reacted with ethyl cyanoacetate (B8463686) in a Gewald reaction to produce ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate. acs.org This thiophene derivative is then treated with this compound to yield the thieno[2,3-d]pyrimidine analogue. acs.org This specific reaction demonstrates the crucial role of this compound in building the heterocyclic core of these potent immunosuppressive compounds. The resulting molecules have shown significant activity in mixed lymphocyte reaction (MLR) assays, an in vitro model for transplant rejection. nih.govdocumentsdelivered.comacs.org

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Intermediate

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | 2-(4-fluorophenyl)ethanol | Pyridinium chlorochromate (PCC) | 2-(4-Fluorophenyl)acetaldehyde | Moderate | acs.org |

| 2 | 2-(4-Fluorophenyl)acetaldehyde, Ethyl cyanoacetate | Base, Elemental sulfur (Gewald reaction) | Ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate | - | acs.org |

| 3 | Ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate | This compound | Thieno[2,3-d]pyrimidine analogue (Compound 29) | Good | acs.org |

Synthesis of Hydroxylamine (B1172632) Derivatives

The direct use of this compound for the synthesis of hydroxylamine derivatives is not extensively described in the reviewed scientific literature. Typically, hydroxylamine hydrochloride itself is used as a reactant to prepare other hydroxylamine derivatives or to convert carbonyl compounds to oximes. chemmethod.comnih.govnih.govnih.gov For instance, N-hydroxyphthalimide can be reacted with chloroacetyl chloride to form an intermediate that then reacts with various amines. chemmethod.com While this compound is a reactive C1 building block, its specific application in reactions with hydroxylamine to form novel hydroxylamine derivatives is not a commonly cited synthetic route. Further research may be required to explore this potential application.

Catalysis and Reagent Preparation

Beyond its role as a structural component, this compound also finds utility in catalysis and the preparation of other chemical reagents.

While this compound is described as having potential as a catalyst, specific, well-documented examples of it acting as a primary catalyst in common organic reactions are scarce in the provided literature. acs.org Modern heterocyclic synthesis often relies on metal-based catalysts or other specialized organocatalysts. nih.govdntb.gov.uascirp.org For example, recent studies have highlighted the use of nanomaterials and various metal salts like bismuth(III) chloride in catalyzing the synthesis of nitrogen-containing heterocycles. dntb.gov.uascirp.org There is, however, research on its use as an interfacial molecular linker in the development of perovskite solar cells, where it modifies the properties of electron transport layers. google.com This application, while not a traditional catalytic role in synthesis, demonstrates its ability to influence chemical environments and interactions at interfaces. google.com

This compound serves as a valuable precursor for the preparation of other specialized reagents used in organic synthesis. One of the most significant transformations is its conversion to cyanamide (B42294). researchgate.net Cyanamide is an important industrial chemical and a versatile reagent for the synthesis of various pharmaceuticals and agrochemicals, particularly guanidine derivatives. acs.orggoogle.com For example, phenylguanidine derivatives can be prepared by reacting aniline (B41778) hydrochloride with aqueous cyanamide. google.com

Additionally, this compound can be used to prepare other related reagents, such as chloro-formamidine nitrate (B79036), by reacting it with nitric acid. researchgate.net It is also a component in the synthesis of more complex reagents like N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines, which are themselves used in the synthesis of novel heterocyclic systems like nih.govdocumentsdelivered.comacs.orgresearchgate.netoxathiadiazole dioxides. researchgate.net

Computational and Theoretical Studies of Chloroformamidine Hydrochloride

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in drug discovery and materials science.

Recent research has utilized chloroformamidine (B3279071) hydrochloride as an interfacial molecular linker in perovskite solar cells (PSCs). rsc.org Molecular modeling suggests that it can effectively modify the properties of electron transport layers (ETLs) and modulate the interaction between the ETL and the perovskite (PVK) layer. rsc.org

In the context of PSCs, chloroformamidine hydrochloride is proposed to interact with the tin oxide (SnO₂) electron transport layer. rsc.org It is believed that the molecule passivates oxygen vacancies and interfacial defects on the SnO₂ surface. rsc.org This interaction is thought to occur through coordination and electrostatic coupling, which helps to create a more stable and efficient interface between the ETL and the perovskite layer. rsc.org The binding likely involves the nitrogen atoms of the amidine group and the chlorine atom interacting with the SnO₂ surface.

In the study related to perovskite solar cells, while specific binding energy values for the this compound-SnO₂ interaction were not provided, the successful application and improved device performance strongly suggest a favorable binding energy. rsc.org The enhanced power conversion efficiency (PCE) of 23.47% and an open-circuit voltage (VOC) of 1.17 V in devices with the modified ETL are indirect evidence of effective binding and passivation. rsc.org Computational docking studies, in general, aim to calculate the binding affinity, often expressed as a binding energy, to rank potential ligands or binding poses. pharmacophorejournal.com

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and intrinsic properties of a molecule. nih.gov These calculations are based on the principles of quantum mechanics and can predict various molecular properties with high accuracy.

Partial atomic charge analysis is a method to quantify the distribution of electron density among the atoms within a molecule. nih.gov This distribution is crucial for understanding a molecule's electrostatic potential and how it will interact with other molecules. Different methods, such as Hirshfeld, Mulliken, and Natural Population Analysis (NPA), can be used to calculate these charges. mdpi.comchemrxiv.org

For this compound, the presence of electronegative nitrogen and chlorine atoms would lead to a non-uniform charge distribution. The nitrogen atoms would carry partial negative charges, while the carbon and hydrogen atoms would carry partial positive charges. The exact values of these charges would depend on the specific computational method used. This charge distribution is fundamental to its ability to engage in the coordination and electrostatic interactions observed in its application in PSCs. rsc.org

Table 1: Representative Partial Atomic Charge Calculation Methods

| Method | Description |

| Mulliken Population Analysis | Partitions the total charge among the atoms based on the coefficients of the basis functions in the molecular orbitals. It is known to be highly sensitive to the basis set used. chemrxiv.org |

| Natural Population Analysis (NPA) | Calculates charges based on the diagonalization of the one-particle density matrix, providing a more stable and less basis-set-dependent result than Mulliken analysis. mdpi.com |

| Hirshfeld Analysis | Divides the electron density at each point in space between the surrounding atoms based on their free-atom electron densities. mdpi.com |

| CHelpG (Charges from Electrostatic Potentials using a Grid based method) | Derives atomic charges by fitting them to reproduce the molecular electrostatic potential at a set of points on a grid around the molecule. umn.edu |

| RESP (Restrained Electrostatic Potential) | Similar to CHELP, but with additional restraints to prevent unphysical charge values, particularly for atoms that are not easily accessible. chemrxiv.org |

The electronic structure of a molecule, particularly the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its chemical reactivity. chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. chemrxiv.org

For this compound, quantum chemical calculations would likely show that the HOMO is localized on the nitrogen lone pairs and the pi-system of the C=N double bond, indicating these are the primary sites for electrophilic attack. The LUMO would likely be associated with the antibonding orbitals of the C-Cl and C=N bonds, suggesting these are the sites for nucleophilic attack. In its role as a linker in PSCs, these electronic properties govern its ability to interact favorably with the SnO₂ surface and the perovskite layer, leading to improved energy level alignment and reduced charge recombination. rsc.org

Computational Studies on Reaction Mechanisms

The reaction mechanisms of this compound and its derivatives are often complex, involving multiple steps and reactive intermediates. Computational chemistry has emerged as a powerful tool to unravel these intricate pathways, offering a molecular-level understanding that complements experimental observations.

DFT Studies of Reaction Pathways

Density Functional Theory (DFT) has been a cornerstone in the computational investigation of reaction pathways involving amidine-containing molecules. By calculating the potential energy surface, researchers can identify the most probable routes from reactants to products, including the structures of intermediates and transition states.

In the context of triazine synthesis, where this compound can act as a key building block, DFT studies on analogous systems, such as the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines, have been particularly informative. nih.govacs.org These studies have revealed that the reaction often proceeds through a stepwise mechanism rather than a concerted one. The proposed pathway typically involves:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of an amidine nitrogen atom on an electrophilic carbon center of the reaction partner. acs.org

Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate.

Elimination/Cyclization: Subsequent elimination of a leaving group (such as a chloride ion from the chloroformamidine moiety) and intramolecular cyclization lead to the final heterocyclic product.

For instance, in the reaction of amidines with 1,2,3,5-tetrazines, computational studies have shown that an addition/N2 elimination/cyclization pathway is energetically more favorable than a traditional Diels-Alder/retro-Diels-Alder sequence. nih.gov The initial nucleophilic addition of the amidine to the tetrazine ring is the rate-determining step. nih.gov

Furthermore, DFT calculations have been employed to understand the electrophilic activation of nitrile groups, which is relevant to the protonated form of the amidine in this compound. rsc.org These studies suggest that in acidic conditions, the nitrile can be activated, making it more susceptible to nucleophilic attack, a key step in many of its reactions. rsc.org

The table below summarizes key findings from DFT studies on related amidine reactions.

| Reactants | Proposed Mechanism | Key Computational Finding |

| Amidines and 1,2,3,5-Tetrazines | Stepwise addition/N₂ elimination/cyclization | The initial nucleophilic attack of the amidine is the rate-limiting step. nih.gov |

| α,β-Unsaturated Nitriles and Benzene (in superacid) | Superelectrophilic activation via dual protonation | Dicationic superelectrophiles lead to nearly barrier-free reactions. rsc.org |

| Unsaturated Amidyl Radicals | 6-exo cyclization vs. 1,5-H abstraction | The bulkiness of the N-substituent dictates the reaction pathway, with larger groups favoring hydrogen abstraction. nih.gov |

Transition State Analysis

The identification and characterization of transition states are crucial for understanding the kinetics and feasibility of a reaction. A transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that connects reactants (or intermediates) to products (or subsequent intermediates).

Computational chemists use various techniques to locate and analyze transition states. A common approach involves geometry optimization to find a stationary point on the potential energy surface that has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the reactant-like geometry to the product-like geometry.

In the context of reactions involving this compound analogs, transition state analysis has been instrumental in confirming the proposed mechanisms. For example, in the reaction of amidines with triazines, the calculated transition state structures support a stepwise process where the initial nucleophilic attack has the highest energy barrier. acs.org

Kinetic Isotope Effect (KIE) studies, both experimental and computational, further validate the nature of the transition state. By comparing the reaction rates of isotopically labeled reactants, researchers can infer the bonding changes occurring at the transition state. For instance, a significant KIE for a particular atom suggests that its bonding is changing in the rate-determining step. Computational modeling of KIEs for the reaction between 1,2,3-triazines and amidines has provided strong evidence for the proposed nucleophilic addition as the rate-limiting step. nih.gov

The table below presents typical parameters calculated in transition state analyses of related reactions.

| Parameter | Description | Significance |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Determines the reaction rate; a lower activation energy corresponds to a faster reaction. |

| Imaginary Frequency | A vibrational mode with a negative force constant, indicating a maximum on the potential energy surface. | Confirms the structure as a true transition state and illustrates the atomic motions during the reaction. |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the reaction energy profile. | Provides insight into the bonding and structure of the molecule as it transforms from reactant to product. |

| Kinetic Isotope Effect (KIE) | The ratio of reaction rates for reactants with different isotopes at a specific position. | Helps to elucidate the mechanism by indicating which bonds are being formed or broken in the transition state. nih.gov |

Emerging Research Areas and Niche Applications

Applications in Materials Science

In the field of materials science, chloroformamidine (B3279071) hydrochloride is making significant contributions to the development of advanced electronic components, particularly in the realm of renewable energy and interface engineering.

Perovskite Solar Cells

Chloroformamidine hydrochloride has emerged as a key interfacial modifier in the fabrication of perovskite solar cells (PSCs). These third-generation photovoltaic cells are a promising alternative to traditional silicon-based cells due to their high power conversion efficiencies and low manufacturing costs. The stability and performance of PSCs are highly dependent on the quality of the interfaces between the different layers of the cell, particularly the electron transport layer (ETL) and the perovskite active layer.

Researchers have demonstrated that introducing this compound at the interface between the tin oxide (SnO₂) ETL and the perovskite layer can significantly enhance the performance and stability of the solar cells. The compound acts as a molecular linker, passivating defects such as oxygen vacancies on the SnO₂ surface and improving the energetic alignment between the layers. This leads to more efficient charge extraction and transport, and reduced non-radiative recombination, a major source of efficiency loss in PSCs.

A study reported that the use of this compound as an interfacial molecular linker resulted in a power conversion efficiency (PCE) of 23.47% with an open-circuit voltage (VOC) of 1.17 V. nih.gov Furthermore, the unencapsulated PSCs modified with this compound showed enhanced thermal and moisture stability compared to unmodified devices. nih.gov

Table 1: Performance of Perovskite Solar Cells with and without this compound (CFA) Modification

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) |

| SnO₂/Perovskite | 22.40% | Not specified |

| CFA@SnO₂/Perovskite | 23.47% | 1.17 V |

Molecular Linkers and Interface Engineering

The application of this compound extends beyond just perovskite solar cells to the broader field of molecular linkers and interface engineering. Its ability to form bonds with both organic and inorganic materials makes it an effective agent for modifying the properties of surfaces and interfaces.

In the context of PSCs, this compound chemically links the SnO₂ electron transport layer and the lead iodide (PbI₂) from the perovskite precursor through coordination and electrostatic interactions. This interaction helps to passivate defects at the buried interface and can influence the crystal growth of the perovskite film, leading to improved film quality and reduced internal stress. The result is a more robust and efficient solar cell. The principle of using this compound as a molecular linker to bridge different material layers and passivate defects can be applied to other areas of materials science where control of interfacial properties is critical.

Biochemical Research Applications

While detailed, large-scale studies are not as prevalent as in materials science, this compound is utilized in biochemical research, primarily in foundational studies exploring molecular interactions and the development of new chemical tools.

Enzyme Inhibition Studies

General biochemical research literature suggests that this compound is used in studies related to enzyme inhibition. nih.gov The amidine group is a common feature in many enzyme inhibitors, as it can mimic the guanidinium (B1211019) group of arginine and participate in hydrogen bonding and electrostatic interactions within an enzyme's active site. While specific, in-depth studies detailing the inhibition of particular enzymes by this compound are not widely published, its structural motifs suggest potential for it to be used as a fragment or starting material in the design of enzyme inhibitors.

Protein Interaction Studies

Emissive Ribonucleoside Analogue Development

There is currently no direct evidence in the scientific literature of this compound being used in the development of emissive ribonucleoside analogues. This is a highly specialized area of research, and the specific reagents used are often tailored to the complex multi-step synthesis of these fluorescent molecules. While this compound is a versatile reagent in organic synthesis, its application in this particular niche has not been reported.

Industrial Chemical Processes

This compound and its related chemical structures are not intentionally added to polyurethane production but can be formed in situ during side reactions, particularly in the manufacturing of isocyanates like 4,4'-methylene diphenyl diisocyanate (MDI), a key building block for polyurethanes.

Polyurethane Production Chain Side Reactions

In the industrial synthesis of MDI, undesirable side reactions can occur, leading to the formation of impurities that affect the color and quality of the final polyurethane product. One significant side reaction involves the formation of ureas from the reaction of the MDI product with the 4,4'-methylene dianiline starting material. Current time information in Delhi, IN. These urea (B33335) byproducts can then react further with phosgene (B1210022), a key reagent in MDI synthesis, to generate chloroformamidine derivatives. Current time information in Delhi, IN.

A critical intermediate formed is a substituted chloroformamidine-N-carbonyl chloride (CCC). Current time information in Delhi, IN. This compound is thermally unstable and can decompose to form an isocyanide dichloride (ID). Current time information in Delhi, IN. The isocyanide dichloride is a known precursor to chlorine radicals, which can attack the MDI backbone, leading to the formation of conjugated systems that impart unwanted color to the polyurethane. Current time information in Delhi, IN.

The general reaction pathway can be summarized as follows:

Urea Formation: An isocyanate group reacts with a primary amine (present as a starting material or impurity) to form a substituted urea.

Chloroformamidine Derivative Formation: The urea reacts with phosgene to yield a chloroformamidine-N-carbonyl chloride (CCC). Current time information in Delhi, IN.

Decomposition: The CCC intermediate undergoes thermolysis to produce an isocyanide dichloride and other byproducts. Current time information in Delhi, IN.

Color Formation: The isocyanide dichloride, particularly upon heating or irradiation, generates chlorine radicals that lead to colored impurities. Current time information in Delhi, IN.

Research has utilized model compounds to investigate these side reactions. For instance, the reaction of 1,3-diphenylurea (B7728601) with phosgene has been studied to understand the formation of these problematic intermediates. Current time information in Delhi, IN.

| Reactants | Intermediate | Final Byproduct (precursor to color) | Significance |

| Diaryl Urea, Phosgene | Chloroformamidine-N-carbonyl chloride (CCC) | Isocyanide Dichloride (ID) | Formation of color-causing impurities in MDI production. Current time information in Delhi, IN. |

Furthermore, chloroformamidinium chlorides have been investigated for their catalytic effect in the production of isocyanates. bme.hu While not a direct side reaction in the same vein as impurity formation, this highlights the reactivity of the chloroformamidine functional group within the chemical environment of polyurethane precursor synthesis.

Advanced Characterization Techniques in Chloroformamidine Hydrochloride Research

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

For Chloroformamidine (B3279071) hydrochloride, which exists as a salt, the protonation state and the electronic environment of the atoms can be confirmed using NMR. While specific experimental spectra for Chloroformamidine hydrochloride are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous amidine compounds.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons attached to the nitrogen atoms (N-H) would be expected to appear as broad signals due to rapid chemical exchange and quadrupolar coupling with the nitrogen atoms. The exact chemical shift would be highly dependent on the solvent used, concentration, and temperature. These protons are expected to be in the range of 7.0-9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show a single signal for the central carbon atom of the amidine group. The chemical shift of this carbon is influenced by the attached nitrogen and chlorine atoms. Based on data for similar structures, this peak would likely appear in the range of 150-160 ppm.

Solid-state NMR (ssNMR) could also be employed, particularly to study the compound in its solid, crystalline form. This technique can provide insights into the local environment of the chloride ion and the hydrogen bonding network within the crystal lattice, which is crucial for understanding the stability and reactivity of the solid material.

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical ranges for similar functional groups and not from experimental data.

| Technique | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | N-H | 7.0 - 9.0 | Broad signal, position is solvent and concentration dependent. |

| ¹³C NMR | C=N | 150 - 160 | Represents the central carbon of the amidinium group. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, with a molecular formula of CH₄Cl₂N₂, the monoisotopic mass is 113.975 Da. google.com In a typical mass spectrum, the molecular ion peak corresponding to the chloroformamidinium cation [CH₃ClN₂]⁺ would be observed. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would display a characteristic isotopic pattern.

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral molecules or radicals. Plausible fragmentation pathways would include the loss of a chlorine radical (•Cl) or a hydrogen chloride molecule (HCl).

Table 2: Predicted Mass Spectrometry Data for this compound Note: The m/z values are based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl) and represent plausible fragments.

| m/z (Mass/Charge) | Plausible Fragment Ion | Notes |

|---|---|---|

| 78 | [CH₃ClN₂]⁺ | Molecular ion (cation). Will show an M+2 peak at m/z 80 due to the ³⁷Cl isotope. |

| 43 | [CH₃N₂]⁺ | Loss of a chlorine radical (•Cl). |

| 42 | [CH₂N₂]⁺ | Loss of hydrogen chloride (HCl). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H, C=N, and C-Cl bonds.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound Note: These are typical wavenumber ranges for the specified bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3100 | N-H stretching | Amine/Imine groups (often broad) |

| 1680 - 1620 | C=N stretching | Imine group of the amidinium ion |

| 1650 - 1550 | N-H bending | Amine/Imine groups |

| 800 - 600 | C-Cl stretching | Carbon-chlorine bond |

Crystallographic Analysis

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material.

X-ray Diffraction for Solid-State Structure Confirmation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the solid-state structure of a crystalline compound. This technique can unambiguously confirm the connectivity of atoms and provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. For this compound, which is a solid powder at room temperature, obtaining a single crystal suitable for SC-XRD would allow for the complete confirmation of its ionic structure, including the geometry of the chloroformamidinium cation and its interaction with the chloride anion. tcichemicals.com

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint for a specific crystalline phase and can be used to assess sample purity and identify different polymorphs (different crystalline forms of the same compound). While specific crystallographic data for this compound is not found in the searched literature, a PXRD pattern would be crucial for quality control in its synthesis and application.

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used for both the purification of compounds and the analysis of their purity.

For a polar and water-soluble compound like this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable analytical technique. A reversed-phase HPLC method, likely using a C18 column with an acidic aqueous mobile phase (e.g., water/acetonitrile (B52724) with formic acid or trifluoroacetic acid), would be effective for assessing its purity. Detection could be achieved using a UV detector, as the C=N bond is expected to have a UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

In preparative applications, this compound can be purified using flash chromatography. tcichemicals.com For instance, after a synthesis, the crude product can be purified on a silica (B1680970) gel column. tcichemicals.com A polar solvent system, such as a mixture of a chlorinated solvent and an alcohol (e.g., dichloromethane/methanol), would likely be required to elute the polar compound from the silica gel. tcichemicals.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a fundamental and widely used technique for the qualitative analysis of this compound. Its simplicity, speed, and low cost make it an ideal tool for routine checks, such as monitoring the progress of reactions where this compound is a starting material or a product.

In the context of this compound and related guanidinium (B1211019) compounds, the choice of the stationary and mobile phases is critical for achieving effective separation. Due to the polar and ionic nature of this compound, normal-phase chromatography on silica gel or cellulose (B213188) plates is commonly employed. The selection of an appropriate eluent system, typically a mixture of solvents with varying polarities, is essential to obtain optimal resolution and meaningful retention factor (R_f) values.

For compounds containing guanidine (B92328) or similar functional groups, various solvent systems have been reported to be effective. For instance, a mixture of chloroform, methanol, and ammonia (B1221849) can be a suitable mobile phase for the analysis of guanidino compounds on cellulose layers. ambeed.com The basic nature of ammonia in the mobile phase helps to minimize tailing of polar, basic compounds like this compound on silica gel plates. The visualization of spots on the TLC plate after development often requires the use of a staining agent, as this compound does not possess a chromophore that would allow for visualization under UV light. Common visualization reagents for nitrogenous compounds include ninhydrin (B49086) or Dragendorff's reagent. nih.gov

| Analyte | Stationary Phase | Mobile Phase (v/v/v) | R_f Value | Reference |

| Guanidino Compounds (General) | Cellulose | Chloroform / Methanol / Ammonia (170g/kg) (40:20:20) | Not specified | ambeed.com |

| Imidazoline Derivatives | RP-8 | Methanol / Water / Ammonia | Not specified | |

| Moxonidine and Impurities | Silica Gel 60 F254 | Methanol / Toluene / Dichloroethane / Ammonia (2:3:3:0.1) | Not specified |

Note: The R_f values are highly dependent on the specific experimental conditions, including the exact composition of the mobile phase, the type of stationary phase, temperature, and the saturation of the developing chamber.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers superior resolution, sensitivity, and quantification capabilities compared to TLC, making it the method of choice for the precise analysis of this compound. It is extensively used for purity assessment, impurity profiling, and stability studies.

Given the high polarity and lack of a significant UV chromophore in the this compound molecule, several HPLC strategies can be employed. Reversed-phase HPLC is a common approach, often requiring an ion-pairing reagent to enhance the retention of the polar analyte on the nonpolar stationary phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of highly polar compounds. Ion-exchange chromatography can also be a viable option, leveraging the cationic nature of the chloroformamidinium ion.